2-(Dimethylamino)-5-(trifluoromethyl)benzonitrile
Description
Significance of Nitrile and Amine Functional Groups in Organic Chemistry
The nitrile and amine functional groups are fundamental components in the vast landscape of organic chemistry, each imparting distinct and crucial properties to a molecule. The nitrile group, with its linear geometry and carbon-nitrogen triple bond, is a potent electron-withdrawing group. This electronic feature makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack, rendering nitriles versatile intermediates for a variety of chemical transformations. fiveable.meebsco.comwikipedia.org They can be readily hydrolyzed to carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions to form heterocyclic systems. wikipedia.org
Amines, on the other hand, are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. The lone pair of electrons on the nitrogen atom confers basic and nucleophilic properties to amines. masterorganicchemistry.com This reactivity is central to the formation of a multitude of chemical bonds and is a key feature in the structure of countless natural products, pharmaceuticals, and synthetic materials. The presence of an amine group can significantly influence a molecule's solubility, basicity, and ability to form hydrogen bonds, all of which are critical factors in biological systems. masterorganicchemistry.com
Role of Trifluoromethyl Groups in Molecular Design and Electronic Properties
The trifluoromethyl group (-CF3) has emerged as a "super-methyl" group in molecular design, offering a unique combination of steric and electronic properties that can dramatically enhance the performance of a molecule, particularly in medicinal chemistry. nbinno.com The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent, which can significantly alter the electronic distribution within a molecule. nbinno.commdpi.com This electronic perturbation can modulate the acidity or basicity of nearby functional groups and influence reaction rates and pathways.
One of the most valued characteristics of the trifluoromethyl group is its ability to increase metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF3 group resistant to enzymatic degradation, which can lead to a longer biological half-life for drug candidates. nbinno.commdpi.com Furthermore, the lipophilicity, or the ability to dissolve in fats and lipids, of a molecule is often enhanced by the introduction of a trifluoromethyl group. This property is crucial for the absorption and distribution of drugs within the body, as it facilitates passage through cell membranes. nbinno.commdpi.comnbinno.com
Overview of Benzonitrile (B105546) Derivatives in Advanced Chemical Systems
Benzonitrile derivatives are pivotal intermediates and key structural motifs in a wide range of advanced chemical systems. Their utility spans from the synthesis of life-saving pharmaceuticals to the development of high-performance materials. nbinno.com In medicinal chemistry, the benzonitrile moiety is found in a variety of therapeutic agents, where the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to optimize drug-receptor interactions. nih.govacs.org
In the realm of materials science, the rigid structure and electronic properties of benzonitriles make them attractive components for liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The ability to introduce various functional groups onto the benzene (B151609) ring allows for the precise tuning of properties such as thermal stability, conductivity, and luminescence. acs.org Furthermore, benzonitrile derivatives serve as versatile ligands in organometallic chemistry, forming stable complexes with various transition metals that can be used as catalysts in a multitude of organic reactions. wikipedia.org The ongoing exploration of new synthetic methodologies for the preparation and functionalization of benzonitriles continues to expand their role in cutting-edge chemical research. rsc.orgmdpi.com
Chemical Profile of 2-(Dimethylamino)-5-(trifluoromethyl)benzonitrile
| Property | Value |
| CAS Number | 1094407-51-8 |
| Molecular Formula | C10H9F3N2 |
| Molecular Weight | 214.19 g/mol |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c1-15(2)9-4-3-8(10(11,12)13)5-7(9)6-14/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWMCLJYCGUIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, offers profound insights into the molecular vibrations and, consequently, the functional groups present within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique pattern of absorption bands corresponding to specific vibrational modes. For 2-(Dimethylamino)-5-(trifluoromethyl)benzonitrile, characteristic vibrational frequencies are anticipated for the nitrile (C≡N), trifluoromethyl (CF₃), dimethylamino ((CH₃)₂N-), and aromatic ring moieties.
Key expected FT-IR vibrational bands include:
C≡N Stretching: A sharp, intense band is expected in the region of 2220-2260 cm⁻¹, characteristic of the nitrile group.
C-F Stretching: Strong absorption bands associated with the trifluoromethyl group are typically observed in the 1100-1400 cm⁻¹ region.
C-N Stretching: The stretching vibration of the aromatic carbon to the nitrogen of the dimethylamino group would likely appear in the 1310-1360 cm⁻¹ range.
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the dimethylamino group would be observed just below 3000 cm⁻¹.
A hypothetical data table for the FT-IR analysis is presented below.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2930 | Medium | Aliphatic C-H Stretch (N-CH₃) |
| ~2235 | Strong | C≡N Stretch |
| ~1610, ~1520 | Medium | Aromatic C=C Stretch |
| ~1340 | Strong | C(aromatic)-N Stretch |
| ~1325, ~1170, ~1130 | Very Strong | C-F Stretching (CF₃) |
Raman Spectroscopy (FT-Raman and Surface Enhanced Raman Spectroscopy - SERS)
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that result in a change in polarizability are Raman active. The nitrile and symmetric stretching vibrations of the aromatic ring are typically strong in Raman spectra.
Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the Raman signal by adsorbing the molecule onto a metallic nanostructure. This technique is particularly useful for obtaining high-quality spectra from small sample quantities.
Expected prominent Raman bands for this compound would include:
C≡N Stretching: A very strong and sharp band around 2235 cm⁻¹.
Aromatic Ring Vibrations: Symmetric "ring-breathing" modes, which are often prominent in Raman spectra, would be expected.
A hypothetical FT-Raman data table is as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3055 | Weak | Aromatic C-H Stretch |
| ~2935 | Medium | Aliphatic C-H Stretch (N-CH₃) |
| ~2235 | Very Strong | C≡N Stretch |
| ~1615 | Strong | Aromatic C=C Stretch |
| ~1330 | Strong | Symmetric CF₃ Stretch |
| ~850 | Strong | Ring Breathing Mode |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR provides information about the different types of protons in a molecule and their electronic environments. For this compound, distinct signals are expected for the aromatic protons and the methyl protons of the dimethylamino group.
Aromatic Protons: The aromatic region of the spectrum would show signals for the three protons on the benzene ring. The electron-donating dimethylamino group and the electron-withdrawing trifluoromethyl and nitrile groups will influence their chemical shifts.
Dimethylamino Protons: The six protons of the two methyl groups will be equivalent and are expected to appear as a singlet in a region shielded by the nitrogen atom.
A hypothetical ¹H NMR data table (in CDCl₃) is provided below.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 (d) | Doublet | 1H | H-6 (ortho to CN, meta to CF₃) |
| ~7.5 (dd) | Doublet of Doublets | 1H | H-4 (meta to CN, ortho to CF₃) |
| ~6.8 (d) | Doublet | 1H | H-3 (ortho to N(CH₃)₂, meta to CN) |
| ~3.1 (s) | Singlet | 6H | -N(CH₃)₂ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents.
Nitrile Carbon: The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles.
Trifluoromethyl Carbon: The carbon of the CF₃ group will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.
Dimethylamino Carbons: The two equivalent methyl carbons will give a single signal.
A hypothetical ¹³C NMR data table (in CDCl₃) is shown below.
| Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~155 | Singlet | C-2 (attached to N(CH₃)₂) |
| ~135 | Quartet | C-5 (attached to CF₃) |
| ~133 | Singlet | C-6 |
| ~128 | Quartet | C-4 |
| ~123 | Quartet | C F₃ |
| ~118 | Singlet | C ≡N |
| ~115 | Singlet | C-3 |
| ~100 | Singlet | C-1 (attached to CN) |
| ~40 | Singlet | -N(C H₃)₂ |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Characterization
¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. The trifluoromethyl group in the target molecule will produce a single, sharp signal in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of the electronic environment of the CF₃ group, which is influenced by its position on the aromatic ring and the presence of other substituents. For a CF₃ group on a benzene ring, the chemical shift is typically observed in the range of -60 to -65 ppm relative to a standard such as CFCl₃.
A hypothetical ¹⁹F NMR data table (in CDCl₃) is presented below.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -63 | Singlet | -CF₃ |
Based on a comprehensive search for scientific literature, there is no available research data for the specific spectroscopic characterization of This compound corresponding to the requested outline. Advanced spectroscopic studies, including High-Resolution Mass Spectrometry (HRMS), UV-Vis, Fluorescence, and various Time-Resolved Spectroscopy techniques, have been extensively performed on its well-known isomer, 4-(Dimethylamino)benzonitrile (B74231) (DMABN), but not on the 2-(Dimethylamino)-5-(trifluoromethyl) derivative.
Due to the strict requirement for scientific accuracy and the absence of specific data for the requested compound, it is not possible to generate the article with the detailed research findings and data tables as instructed. Attributing data from a different compound, even an isomer, would be scientifically inaccurate.
Based on a thorough review of available scientific literature, detailed computational chemistry and theoretical molecular modeling studies specifically for the compound “this compound” have not been published. As a result, the specific data required to populate the requested sections and subsections with scientifically accurate, detailed research findings and data tables for this particular molecule is not available.
While the methodologies outlined—such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and the study of excited-state dynamics—are standard and widely used computational techniques for characterizing chemical compounds, the application of these methods to "this compound" has not been documented in accessible peer-reviewed research.
Consequently, it is not possible to generate the requested article with the required level of scientific detail and accuracy, as this would necessitate fabricating data that does not exist in the public domain.
Computational Chemistry and Theoretical Molecular Modeling
Excited State Dynamics and Photophysical Processes
Time-Dependent Density Functional Theory (TD-DFT) for Excitation and De-excitation Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method in computational photochemistry used to calculate the energies of electronic excited states. This approach would allow for the simulation of the absorption spectrum of 2-(Dimethylamino)-5-(trifluoromethyl)benzonitrile, identifying the energies and characteristics of its low-lying excited states. Furthermore, TD-DFT can be used to map out the potential energy surfaces of these excited states, providing insights into the pathways for de-excitation, including fluorescence and non-radiative decay.
Studies on analogous molecules, such as DMABN, have extensively used TD-DFT to elucidate the nature of the locally excited (LE) and charge-transfer (CT) states that are fundamental to their photophysics. For this compound, TD-DFT calculations would be necessary to determine how the positions of the dimethylamino and trifluoromethyl groups influence the energies and ordering of these critical electronic states. However, specific TD-DFT studies on the excitation and de-excitation dynamics of this compound have not been found in the reviewed literature.
Intramolecular Charge Transfer (ICT) Mechanisms
Intramolecular charge transfer is a process where an electron is redistributed from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. In this compound, the dimethylamino group would act as the electron donor, while the trifluoromethyl-substituted benzonitrile (B105546) moiety would serve as the acceptor. The efficiency and mechanism of this ICT process are central to the molecule's fluorescent properties.
The Twisted Intramolecular Charge Transfer (TICT) model is a widely accepted mechanism explaining the dual fluorescence observed in many donor-acceptor molecules. According to this model, upon excitation, the molecule first reaches a planar locally excited (LE) state. Subsequently, rotation around the single bond connecting the donor and acceptor groups can lead to a more stable, charge-separated TICT state, which has a perpendicular geometry. This TICT state is often characterized by a red-shifted fluorescence band.
For this compound, the TICT model would predict that twisting of the dimethylamino group relative to the benzonitrile ring would be a key process in its excited-state dynamics. The presence of the trifluoromethyl group is expected to influence the energetics of the TICT state. However, computational studies confirming the operation of the TICT mechanism and characterizing the properties of the TICT state for this specific compound are currently lacking.
An alternative to the TICT model is the Planar Intramolecular Charge Transfer (PICT) model. In this model, the charge transfer occurs in a planar or near-planar geometry. The PICT state is proposed to be stabilized by solvent relaxation and minor structural changes within the planar conformation. Distinguishing between the TICT and PICT mechanisms often requires sophisticated computational analysis of the excited-state potential energy surfaces. Without specific theoretical studies on this compound, it is not possible to determine whether a PICT mechanism could be relevant to its photophysics.
Conical Intersections and Nonadiabatic Interactions
Conical intersections are points of degeneracy between electronic potential energy surfaces and play a crucial role in the rapid, non-radiative decay of excited states. The presence and accessibility of conical intersections can dictate the fluorescence quantum yield of a molecule. Nonadiabatic interactions, which are the couplings between electronic states, are strongest in the vicinity of conical intersections.
A complete theoretical investigation of this compound would involve mapping its potential energy surfaces to locate any conical intersections between the excited states and the ground state. This would provide a detailed picture of the non-radiative decay pathways. Research on similar molecules has shown that conical intersections are key to understanding their photostability and fluorescence properties. Unfortunately, there are no published studies that map out the conical intersections or quantify the nonadiabatic interactions for this compound.
Solvatochromic Effects and Solvent Environment Modeling (Polarisable Continuum Model (PCM))
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. The absorption and emission spectra of molecules with significant charge transfer character are often highly sensitive to the polarity of the solvent. The Polarisable Continuum Model (PCM) is a computational method used to simulate the effect of a solvent environment on a solute molecule. PCM treats the solvent as a continuous dielectric medium, which is a computationally efficient way to model bulk solvent effects.
For this compound, PCM calculations would be invaluable for predicting how its absorption and fluorescence spectra would shift in solvents of varying polarity. This would be essential for designing applications where the molecule is used as a polarity-sensitive fluorescent probe. While the principles of solvatochromism and the utility of PCM are well-established, specific PCM calculations for this compound are not available in the literature.
Advanced Quantum Chemical Methodologies
Beyond TD-DFT, more advanced and computationally expensive quantum chemical methods could provide a more accurate description of the photophysics of this compound. Methods such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) or multireference configuration interaction (MRCI) are capable of providing a more robust treatment of molecules with complex electronic structures and for describing phenomena like conical intersections.
The application of these advanced methodologies to this compound would offer a benchmark for TD-DFT results and provide a more definitive understanding of its excited-state behavior. However, the computational cost of these methods is high, and they are typically applied to smaller, more fundamental systems. To date, no studies employing these advanced quantum chemical methodologies for this compound have been reported.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are essential for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the factors controlling selectivity.
Understanding a chemical reaction mechanism requires the identification of all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy path between reactants and products.
Computational chemistry allows for the precise location of TS structures and their characterization through frequency analysis, which confirms the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. Once the transition states are located, the intrinsic reaction coordinate (IRC) can be calculated to map out the entire reaction pathway, confirming that the TS connects the intended reactants and products. This analysis provides the activation energy, a critical parameter for determining reaction rates and understanding kinetic feasibility.
The Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity, proposed as an alternative to Frontier Molecular Orbital (FMO) theory. encyclopedia.pub MEDT asserts that the changes in electron density along a reaction pathway are the primary drivers of a chemical reaction. encyclopedia.pub This theory has been particularly successful in explaining the mechanisms of cycloaddition reactions.
In the context of [3+2] cycloaddition reactions, which could involve the nitrile group of this compound, MEDT provides a powerful analytical tool. luisrdomingo.comrsc.org The analysis of the conceptual DFT indices, such as electrophilicity and nucleophilicity, helps to classify the reaction's polarity. encyclopedia.pub The flow of electron density at the transition state, known as the Global Electron Density Transfer (GEDT), indicates the degree of charge transfer between the reactants. encyclopedia.pub Furthermore, the topological analysis of the Electron Localization Function (ELF) reveals the precise timing of bond formation, showing that new covalent bonds are formed by the coupling of pseudoradical centers that appear along the reaction coordinate. encyclopedia.pub This approach has been used to explain the chemo-, regio-, and stereoselectivity of numerous cycloaddition reactions involving nitrile oxides and other three-atom components. luisrdomingo.comrsc.org
Computational methods, particularly those within the framework of Density Functional Theory (DFT), are highly effective at predicting the regioselectivity and stereoselectivity of chemical reactions. For cycloaddition reactions, different possible orientations of the reactants can lead to various regioisomers (e.g., 4-substituted vs. 5-substituted isoxazolines in a [3+2] cycloaddition). nih.gov Similarly, different facial approaches can lead to stereoisomers (e.g., endo vs. exo products).
By computationally locating the transition states for all possible reaction pathways, their relative activation energies can be compared. According to transition state theory, the pathway with the lowest activation energy will be the kinetically favored one, and the corresponding product will be the major isomer observed experimentally. MEDT studies have successfully used this approach to account for the total chemo- and regioselectivity in complex cycloaddition reactions, showing excellent agreement with experimental outcomes. luisrdomingo.comnih.gov This predictive power is invaluable for designing synthetic routes that yield specific products with high selectivity.
Chemical Reactivity and Mechanistic Investigations
Reactions Involving the Dimethylamino Moiety
The dimethylamino group, typically an electron-donating substituent, exhibits characteristic reactivity, including susceptibility to substitution under certain conditions and involvement in photo-oxidation processes.
While the dimethylamino group is not a conventional leaving group in nucleophilic aromatic substitution, its displacement can be achieved through specific reaction pathways, such as transamination. This type of reaction is particularly useful for synthesizing new aminomethylidene compounds. The process is believed to proceed via a primary Michael-type attack by the incoming amine nucleophile, forming a transient intermediate. This is followed by the elimination of a dimethylamine (B145610) molecule to yield the final transaminated product. mdpi.com
For instance, the reaction of related aminomethylidene compounds with aromatic diamines like 1,2-phenylenediamine in a solvent such as isopropanol (B130326) under reflux conditions leads to the substitution of the dimethylamino group. mdpi.com This method provides a direct route to more complex amine derivatives.
Table 1: Example of Transamination Reaction Conditions
| Reactant | Nucleophile | Solvent | Condition | Outcome |
|---|
This table illustrates a representative transamination reaction on a related substrate, demonstrating the principle of dimethylamino group substitution.
Aromatic amines are known to undergo phototransformation, often initiated by a one-electron oxidation process that produces a radical cation. rsc.org Studies on the closely related compound 4-(dimethylamino)benzonitrile (B74231) (DMABN) provide significant insight into this mechanism. rsc.orgrsc.org Upon direct photoexcitation, particularly with UV light (e.g., 266 nm), or through the action of excited triplet photosensitizers, DMABN is oxidized to its corresponding radical cation (DMABN˙+). rsc.orgrsc.org
This process is a fundamental step in the photodegradation of such compounds. The radical cation is a key intermediate that can undergo further reactions. rsc.org The decay kinetics of the DMABN radical cation are influenced by factors like the presence of oxygen, where it can react with superoxide (B77818) radical anions. rsc.org It is anticipated that 2-(dimethylamino)-5-(trifluoromethyl)benzonitrile would undergo a similar photoinduced one-electron oxidation at the dimethylamino moiety to form its radical cation, initiating subsequent degradation pathways.
Table 2: Key Findings in Photoinduced Oxidation of DMABN
| Process | Method | Observation | Significance |
|---|---|---|---|
| Radical Cation Formation | Direct photoexcitation (266 nm) or use of photosensitizers | Production of DMABN˙+ confirmed | Key step in phototransformation rsc.orgrsc.org |
| Quenching of Triplet States | Laser flash photolysis | Second-order rate constants in the range of 3 × 10⁷–5 × 10⁹ M⁻¹ s⁻¹ | Characterizes the efficiency of the electron transfer process rsc.org |
Reactivity of the Benzonitrile (B105546) Group
The benzonitrile group (-C≡N) is an electrophilic center that readily participates in reactions with nucleophiles and in cycloadditions. nbinno.comnbinno.com
The nitrile functionality is a competent dipolarophile for [3+2] cycloaddition reactions. A well-documented example is the reaction with nitrile oxides, which are generated in situ. These reactions are a powerful tool for constructing five-membered heterocyclic rings, such as Δ²-isoxazolines. mdpi.com
Density Functional Theory (DFT) studies on the cycloaddition of benzonitrile N-oxide with various dipolarophiles have shown that these reactions typically proceed through a polar, one-step mechanism. mdpi.com The regioselectivity of the addition is governed by the electronic properties of the substituents on both the nitrile oxide and the dipolarophile. mdpi.com In the case of this compound, the electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the dimethylamino group would significantly influence the electronic distribution within the molecule, thereby directing the regiochemical outcome of the cycloaddition. mdpi.comnih.gov
The electrophilic carbon atom of the nitrile group is susceptible to attack by nitrogen-based nucleophiles. These reactions are pivotal in the synthesis of nitrogen-containing heterocyclic compounds. For example, compounds structurally related to this compound serve as key intermediates in the synthesis of 4-aminoquinazolines. nih.gov The reaction likely involves the initial attack of an amine on the nitrile carbon, followed by cyclization to form the fused heterocyclic system. This highlights the utility of the benzonitrile group as a precursor for building complex molecular architectures.
Influence of Trifluoromethyl Substituent on Reactivity
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group that profoundly impacts the chemical reactivity of the entire molecule. nbinno.comnbinno.com
Its influence is multifaceted:
Activation of the Nitrile Group : The -CF3 group enhances the electrophilicity of the nitrile carbon. nbinno.com By withdrawing electron density from the aromatic ring, it makes the nitrile carbon more susceptible to nucleophilic attack.
Activation of the Aromatic Ring : The strong inductive effect of the -CF3 group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). nbinno.comnbinno.com This activation is crucial for reactions that might otherwise be sluggish.
Kinetic Effects : In reactions such as [3+2] cycloadditions, the presence of a -CF3 group can lower the activation energy, thereby increasing the reaction rate and potentially improving the experimental yield. nih.gov
Electronic Properties : The strategic placement of the -CF3 group allows for the fine-tuning of the molecule's electronic characteristics, which is a fundamental aspect of modern medicinal chemistry and materials science. nbinno.com
Table 3: Summary of the Trifluoromethyl Group's Influence
| Property | Effect | Consequence on Reactivity |
|---|---|---|
| Electronic Nature | Strong electron-withdrawing group | Increases electrophilicity of the nitrile carbon; Activates the ring for SNAr nbinno.comnbinno.com |
| Steric Profile | Bulky group | Can influence regioselectivity and reaction rates |
Electronic Effects on Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving this compound are largely dictated by the electronic push-pull nature of its substituents. The dimethylamino group at the 2-position increases the electron density of the aromatic ring through resonance, while the trifluoromethyl group at the 5-position strongly withdraws electron density via inductive effects.
While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly accessible literature, the principles of physical organic chemistry allow for predictions of its reactivity based on Hammett parameters for analogous substituents.
Table 1: Predicted Electronic Influence on Reactivity
| Substituent | Position | Electronic Effect | Predicted Impact on Reaction Kinetics |
|---|---|---|---|
| -N(CH₃)₂ | 2 | Strongly Electron-Donating (Resonance) | Increases rate of electrophilic aromatic substitution (directing ortho/para to itself); may decrease rate of nucleophilic attack on the ring. |
| -CF₃ | 5 | Strongly Electron-Withdrawing (Inductive) | Decreases rate of electrophilic aromatic substitution; increases rate of nucleophilic attack on the ring and enhances the electrophilicity of the nitrile carbon. |
| -CN | 1 | Electron-Withdrawing | Deactivates the ring towards electrophilic substitution; acts as an electrophilic site for nucleophilic addition. |
Role in Enhanced Electrophilicity
The presence of the trifluoromethyl group is crucial for enhancing the electrophilicity of the benzonitrile core. nbinno.com The strong electron-withdrawing nature of the -CF₃ group significantly increases the partial positive charge on the carbon atom of the nitrile group. nbinno.com This heightened electrophilicity makes the nitrile carbon a more favorable target for nucleophiles. Consequently, reactions such as hydrolysis to the corresponding benzoic acid or amide, reduction to an amine, or addition of organometallic reagents are expected to proceed more readily compared to benzonitriles lacking such a potent electron-withdrawing substituent. nbinno.com
Photoinduced Reactions and Photodynamics
The photochemistry and photophysics of aminobenzonitriles are a rich area of study, characterized by complex excited-state dynamics. While direct experimental data for this compound is limited, extensive research on the model compound 4-(dimethylamino)benzonitrile (DMABN) provides a framework for understanding its likely behavior.
Ultrafast Relaxation Processes in Excited States
Upon photoexcitation, aminobenzonitrile derivatives typically transition to an initially excited state, often denoted as S₂ or Lₐ. nih.gov From this state, they undergo incredibly rapid relaxation processes, often on the femtosecond timescale. acs.org For these types of molecules, the relaxation pathway often involves an internal conversion from the initially excited state to a lower-lying excited state, commonly referred to as the locally excited (LE) state or S₁ (Lₑ). nih.govnih.gov
A key feature of this class of compounds is the existence of a charge-transfer (CT) state, which is characterized by a significant separation of charge between the amino (donor) and nitrile (acceptor) groups. The relaxation dynamics involve the population of this CT state from the LE state. nih.gov The transition from the LE to the CT state is often associated with a twisting of the dimethylamino group relative to the plane of the benzene ring, a model known as Twisted Intramolecular Charge Transfer (TICT). researchgate.net
In the case of this compound, the strong electron-withdrawing -CF₃ group is expected to stabilize the CT state, potentially influencing the kinetics and thermodynamics of the LE → CT transition.
Table 2: Typical Ultrafast Relaxation Timescales in Aminobenzonitriles (based on DMABN studies)
| Process | Associated State Transition | Typical Timescale | Reference |
|---|---|---|---|
| Internal Conversion | S₂(Lₐ) → S₁(LE) | < 100 fs | acs.org |
| Intramolecular Charge Transfer | LE → CT | sub-picosecond to picoseconds | nih.gov |
| Fluorescence Lifetime (LE state) | LE → Ground State | picoseconds | nih.gov |
| Fluorescence Lifetime (CT state) | CT → Ground State | nanoseconds | nih.gov |
Electron Transfer Mechanisms in Photocatalysis
The pronounced intramolecular charge transfer characteristics of molecules like this compound suggest their potential utility in photocatalysis. In a photocatalytic cycle, a molecule absorbs light, leading to an excited state with separated charges (an electron and a hole). This charge-separated state is effectively a potent oxidant and reductant.
The excited CT state of this compound, with its electron-rich dimethylamino group and electron-deficient trifluoromethylbenzonitrile moiety, could facilitate electron transfer to or from other substrates. For this to be efficient, the lifetime of the charge-separated state must be sufficiently long to allow for bimolecular reactions to occur. The stabilization of the CT state by the trifluoromethyl group could be advantageous in this regard.
While specific applications in photocatalysis for this compound are not well-documented, the fundamental mechanism would involve the photoinduced generation of the CT state, followed by:
Reductive Quenching: The excited molecule accepts an electron from a donor, with the electron-deficient part of the molecule acting as the acceptor.
Oxidative Quenching: The excited molecule donates an electron from its electron-rich portion to an acceptor substrate.
These electron transfer processes are fundamental to the operation of many photocatalytic systems, and the electronic properties of this compound make it an interesting candidate for such applications.
Synthesis and Characterization of Derivatives and Analogues
Modification of the Dimethylamino Group
The dimethylamino group is a key functional handle that can be modified or replaced to modulate the electronic and steric properties of the molecule. Its role as a versatile directing group in aromatic functionalizations is well-established, but its transformation into other functionalities is also a critical strategy for creating structural diversity. nih.gov
One common modification involves the substitution of the dimethylamino group with other nucleophiles. For instance, in related heterocyclic systems like 2-(2-(dimethylamino)vinyl)-4-pyrones, heating with nucleophiles such as aniline (B41778) or diphenylamine (B1679370) in acetic acid leads to the clean substitution of the dimethylamino group, forming new C-N bonds. mdpi.com This type of reaction demonstrates a viable pathway for replacing the dimethylamino moiety in 2-(dimethylamino)-5-(trifluoromethyl)benzonitrile with various primary or secondary amines to generate a library of analogues.
A more advanced strategy involves the direct transformation of the C-N bond. Nickel-catalyzed C-N borylation reactions have been developed to convert dimethylamino groups on aryl compounds into boronate esters. nih.gov This transformation is significant because it allows the versatile and widely used dimethylamino directing group to be converted into a boronate ester, which can then participate in a vast array of subsequent cross-coupling reactions (e.g., Suzuki, Chan-Lam couplings) to form new C-C, C-O, or C-N bonds. This method effectively turns the relatively inert dimethylamino group into a synthetically versatile handle for extensive derivatization.
Derivatives of formamidine (B1211174) also serve as valuable synthetic intermediates. nih.gov The reaction of a primary amine with dimethylformamide can create an N,N-dimethylformamidine group, which can be a key intermediate in the synthesis of various heterocyclic systems. nih.gov
Derivatization of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a strong electron-withdrawing moiety that significantly influences the electronic properties of the benzonitrile (B105546) ring. nbinno.com Its presence generally enhances the metabolic stability and lipophilicity of a molecule. While the C-F bonds are highly stable, reactions involving the trifluoromethyl group or its influence on adjacent positions are central to creating derivatives.
The reactivity of molecules containing a trifluoromethyl group is often dictated by its powerful inductive effect. This can activate the aromatic ring towards nucleophilic aromatic substitution while deactivating it towards electrophilic substitution. nbinno.com Synthetic strategies often focus on building the trifluoromethyl-containing scaffold rather than directly modifying the -CF3 group itself. For example, α-(trifluoromethyl)styrenes are versatile building blocks used in addition or defluorination reactions to create more complex fluorine-containing molecules. nih.gov These reactions tolerate a wide range of other functional groups, including cyano, chloro, and nitro groups, suggesting that the this compound scaffold could be compatible with such transformations for further derivatization. nih.gov
The synthetic routes to many trifluoromethyl-containing compounds often start with precursors that already bear the -CF3 group, such as 3,5-bis(trifluoromethyl)benzonitrile, which can be hydrolyzed to the corresponding benzamide (B126) and then cyclized to form triazoles. mdpi.com This highlights a common approach where the core trifluoromethyl-substituted ring is used as a platform for building larger heterocyclic structures.
Substitution on the Benzonitrile Ring System
The benzonitrile ring of this compound is activated and directed by two powerful, yet opposing, functional groups. The dimethylamino group is a strong electron-donating group and an ortho-, para-director for electrophilic aromatic substitution. Conversely, the trifluoromethyl group is a strong electron-withdrawing group and a meta-director. The interplay of these groups governs the regioselectivity of substitution reactions on the aromatic ring.
Given the positions of the existing substituents, electrophilic aromatic substitution would be directed by the powerful dimethylamino group to the positions ortho and para to it (positions 3 and 6). Position 3 is sterically hindered, making position 6 the most likely site for electrophilic attack.
Nucleophilic aromatic substitution (SNAr) is also a plausible pathway for derivatization. The strong electron-withdrawing effect of the trifluoromethyl group and the cyano group can activate the ring for SNAr reactions, particularly if a leaving group is present at a suitable position. For example, the synthesis of 4-amino-2-trifluoromethylbenzonitrile is achieved from 4-fluoro-2-trifluoromethylbenzonitrile via ammonolysis, where the fluorine atom is displaced by ammonia (B1221849) in a classic SNAr reaction. google.com This suggests that if a suitable leaving group were installed on the ring of the title compound, it could be displaced by various nucleophiles to introduce new substituents.
Scaffold Hopping and Isomeric Analogues
Scaffold hopping is a medicinal chemistry strategy used to design new compounds by replacing the core structure (scaffold) of a known molecule with a different, often isosteric or bioisosteric, ring system. nih.gov This approach aims to identify novel chemical entities with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetic profiles.
Isomers of this compound, where the substituents are arranged differently on the benzonitrile ring, represent a direct application of scaffold hopping. For example, the isomer 4-(dimethylamino)-2-(trifluoromethyl)benzonitrile would be expected to have distinct electronic and steric properties.
In this isomer, the electron-donating dimethylamino group is para to the electron-withdrawing cyano group, a configuration known to facilitate intramolecular charge transfer (ICT) upon photo-excitation, as seen in the well-studied compound 4-(dimethylamino)benzonitrile (B74231) (DMABN). chemicalbook.com The trifluoromethyl group at the 2-position would introduce significant steric hindrance around the cyano group and would further enhance the electron-withdrawing nature of that side of the ring. The synthesis of this isomer could potentially follow a route similar to that for related compounds, such as the preparation of 4-amino-2-trifluoromethylbenzonitrile, which involves bromination, cyanation, and ammonolysis starting from m-trifluoromethyl fluorobenzene (B45895). google.com A final N-methylation step would yield the target isomer.
Table 1: Comparison of Benzonitrile Isomers
| Compound Name | CAS Number | Key Structural Feature | Potential Property Influence |
| This compound | 1094407-51-8 | -NMe2 is ortho to -CN; -CF3 is meta to -CN | Steric hindrance around the nitrile by the dimethylamino group. |
| 4-(Dimethylamino)-2-(trifluoromethyl)benzonitrile | N/A | -NMe2 is para to -CN; -CF3 is ortho to -CN | Potential for strong intramolecular charge transfer; significant steric hindrance at the 1, 2, and 3 positions. |
| 4-(Dimethylamino)benzonitrile | 1197-19-9 | -NMe2 is para to -CN; no -CF3 group | Classic example of a molecule exhibiting dual fluorescence due to ICT. chemicalbook.com |
| 2-(Trifluoromethyl)benzonitrile | 368-77-4 | -CF3 is ortho to -CN; no -NMe2 group | Strong electron-withdrawing effects from both groups influence reactivity. nbinno.com |
Comparative studies of aminobenzonitrile isomers are crucial for understanding how the position of a substituent affects molecular properties and reactivity. Theoretical and experimental studies on related isomers provide a framework for such comparisons. For instance, studies on C-aminophenyl-nitrilimines, generated photochemically, show that the position of the amino group (para vs. meta) has a decisive effect on the structure of the resulting nitrilimine. mdpi.com The para-substituted isomer yields a single structural form, whereas the meta-substituted analogue produces two distinct isomers (allenic and propargylic). mdpi.com This demonstrates that subtle positional changes can have profound impacts on molecular geometry and stability.
Similarly, theoretical studies comparing isomers with carbon-nitrogen bonds, such as N,N-dimethylformamide and propanamide, use electronic structure calculations to predict their relative stability and reactivity. scirp.org Such computational approaches can be applied to the isomers of (dimethylamino)(trifluoromethyl)benzonitrile to predict differences in their dipole moments, HOMO-LUMO gaps, and sites for nucleophilic or electrophilic attack, providing valuable insights for guiding synthetic efforts.
Incorporation into Larger Molecular Systems (e.g., Oxadiazole Derivatives, Pyrazole (B372694) Hybrids, Pyrones, Triazines)
The benzonitrile functional group is a versatile precursor for the synthesis of various five- and six-membered heterocycles. This allows the this compound scaffold to be incorporated into larger, more complex molecular systems, which is a common strategy in drug discovery to explore new chemical space.
Oxadiazole Derivatives : 1,3,4-Oxadiazoles are frequently synthesized from nitriles. One common method involves the conversion of a nitrile to an N-acyl-amidrazone, which is then cyclized. Alternatively, acid hydrazides can be cyclized with various reagents to form the oxadiazole ring. kashanu.ac.irejpmr.com The nitrile group of this compound could be hydrolyzed to a carboxylic acid and then converted to an acid hydrazide, which is a key intermediate for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles. frontiersin.org
Pyrazole Hybrids : Pyrazoles can be synthesized through various multi-component reactions. For example, the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound is a classic method. While the benzonitrile itself is not a direct precursor, it can be transformed into a group that participates in pyrazole synthesis. For instance, conversion of the nitrile to a ketone could provide a substrate for condensation with hydrazines to form pyrazole-quinoline hybrids or other complex pyrazole systems. mdpi.comnih.govasianpubs.org
Pyrones : 2-Pyrones (or α-pyrones) are six-membered heterocyclic lactones. Their synthesis can be achieved through various condensation and cyclization reactions. uni-regensburg.deorganic-chemistry.orgnih.gov For example, the reaction of 2-methyl-6-trifluoromethyl-4-pyrone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) yields an enamino-substituted pyrone. mdpi.com This demonstrates the compatibility of the trifluoromethyl group within pyrone synthesis. The this compound scaffold could be incorporated by first transforming the nitrile into a methyl ketone, which could then participate in condensation reactions to build the pyrone ring.
Triazines : 1,3,5-Triazines are often synthesized via the cyclotrimerization of nitriles. researchgate.net This reaction can be catalyzed by various systems, including low-valent titanium species. researchgate.net Therefore, this compound could potentially undergo self-cyclotrimerization or co-cyclotrimerization with other nitriles to produce symmetrically or unsymmetrically substituted 2,4,6-triaryl-1,3,5-triazines. Other synthetic routes involve the reaction of nitriles with dicyandiamide (B1669379) or the condensation of imidates with guanidines. organic-chemistry.orgresearchgate.net
Table 2: Synthetic Pathways for Heterocycle Formation from Nitrile Precursors
| Target Heterocycle | Key Intermediate from Nitrile | General Reaction Type |
| 1,3,4-Oxadiazole | Carboxylic Acid / Acid Hydrazide | Hydrolysis, condensation, cyclization frontiersin.org |
| Pyrazole | Ketone / 1,3-Dicarbonyl | Grignard reaction/hydrolysis, condensation with hydrazine mdpi.comnih.gov |
| 2-Pyrone | Methyl Ketone | Condensation with β-ketoesters, cyclization mdpi.comorganic-chemistry.org |
| 1,3,5-Triazine | Benzonitrile (direct use) | Catalytic cyclotrimerization researchgate.net |
Advanced Applications in Material Science and Optoelectronics
Development of Fluorescent Probes and Fluorophores
The pronounced donor-acceptor structure of 2-(dimethylamino)-5-(trifluoromethyl)benzonitrile suggests its potential as a fluorescent probe. Molecules with strong ICT characteristics often exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of their environment. This property is fundamental to the design of fluorescent sensors that can report on the local environment, such as the polarity of a solvent or the binding to a biological macromolecule.
While direct studies on this compound as a fluorescent probe are not extensively documented, the photophysical properties of analogous donor-acceptor benzonitrile (B105546) derivatives are well-established. For instance, 4-(dimethylamino)benzonitrile (B74231) (DMABN) is a canonical example of a molecule exhibiting dual fluorescence, a phenomenon highly dependent on solvent polarity and viscosity. This dual emission arises from a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. The significant charge separation in the TICT state makes its emission energy highly sensitive to the surrounding medium.
Given the presence of the strongly electron-withdrawing trifluoromethyl group in this compound, it is anticipated to possess a large excited-state dipole moment, which would lead to pronounced solvatochromic shifts. This characteristic could be harnessed to develop sensitive fluorescent probes for mapping local polarity in complex systems.
Table 1: Potential Fluorophore Characteristics of this compound
| Property | Anticipated Characteristic | Basis for Expectation |
|---|---|---|
| Solvatochromism | Strong positive solvatochromism (red shift in more polar solvents) | Pronounced intramolecular charge transfer from the dimethylamino to the nitrile and trifluoromethyl groups. |
| Quantum Yield | Potentially sensitive to environmental rigidity and polarity | Similar to other donor-acceptor fluorophores where non-radiative decay pathways can be influenced by the environment. |
| Application | Fluorescent probe for local polarity sensing | The expected strong solvatochromic effect. |
Organic Light-Emitting Diode (OLED) Emitter Applications
The field of organic light-emitting diodes (OLEDs) is continually searching for new materials that can provide high efficiency and long operational stability, particularly for blue emission. Materials capable of thermally activated delayed fluorescence (TADF) are at the forefront of this research. TADF emitters utilize both singlet and triplet excitons to generate light, enabling internal quantum efficiencies approaching 100%. The design of TADF molecules typically involves the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is often achieved in donor-acceptor architectures.
Benzonitrile derivatives have emerged as a promising class of materials for TADF emitters. rsc.orgbohrium.com The combination of a strong donor, such as a carbazole (B46965) or phenoxazine, with the benzonitrile acceptor unit can lead to a small singlet-triplet energy splitting (ΔEST), a key requirement for efficient TADF. rsc.org The presence of a dimethylamino group as the donor and a trifluoromethyl group as an additional acceptor in this compound aligns well with the design principles for TADF emitters. rsc.orgbohrium.comresearchgate.net
The electronic properties of this compound suggest its potential as a component in, or as a standalone, TADF emitter for OLEDs. The strong ICT character would likely contribute to a significant separation of the HOMO and LUMO, which is conducive to a small ΔEST. Furthermore, the rigidity of the aromatic backbone is a desirable feature for high photoluminescence quantum yields in the solid state.
Table 2: Projected Role of this compound in OLEDs
| OLED Application | Potential Role | Rationale |
|---|---|---|
| TADF Emitter | As a blue or green emitting dopant | Strong donor-acceptor structure is conducive to a small singlet-triplet energy splitting required for TADF. |
| Host Material | For phosphorescent or TADF guest emitters | Wide bandgap and appropriate energy levels may allow for efficient energy transfer to the guest. |
Photoconductive and Electronic Materials (e.g., COF Monomers)
Covalent organic frameworks (COFs) are a class of porous crystalline polymers with ordered structures and tunable functionalities. Their inherent porosity and the ability to incorporate photo- and electro-active building blocks make them highly attractive for applications in electronics and optoelectronics, including photoconductive materials.
This compound has been identified as an organic monomer for the synthesis of COF-based electronic materials. bldpharm.com The presence of reactive functional groups (nitrile) allows for its incorporation into a larger polymeric framework through covalent bond formation. The trifluoromethyl group can enhance the material's stability and influence its electronic properties and intermolecular packing. researchgate.net
The incorporation of donor-acceptor molecules like this compound into the backbone of a COF can lead to materials with interesting photoconductive properties. Upon photoexcitation, charge separation can occur, with the donor and acceptor units facilitating the generation of mobile charge carriers (electrons and holes). The ordered structure of the COF can provide pathways for efficient charge transport, leading to a measurable photocurrent. Fluorinated COFs, in particular, have been shown to exhibit high fluorescence quantum yields and stimulus-responsive electronic properties. researchgate.net
Table 3: this compound in COF-based Materials
| COF Application | Function of the Monomer | Resulting Material Property |
|---|---|---|
| Photoconductive Materials | Provides photo-induced charge separation capabilities | Enhanced photocurrent generation upon illumination. |
| Electronic Materials | Contributes to the electronic structure and stability of the framework | Tunable electronic bandgap and improved material stability. |
| Fluorescent COFs | Acts as a fluorophoric unit within the framework | Highly fluorescent porous materials for sensing and imaging. nih.gov |
Photocatalytic Systems and Reactions
The electronic structure of this compound makes it a molecule of interest for photocatalysis, both as a potential photosensitizer and as a substrate in specific reactions.
The selective hydrodefluorination of trifluoromethylarenes to their corresponding difluoromethylarenes is a valuable transformation in medicinal chemistry, as the -CF2H group can have a profound and beneficial impact on the pharmacokinetic properties of a drug candidate. Photocatalysis has emerged as a powerful tool for achieving this transformation under mild conditions. nih.gov These reactions often proceed via a single-electron transfer to the trifluoromethylarene, forming a radical anion that subsequently eliminates a fluoride (B91410) ion.
While not specifically demonstrated for this compound, the general mechanism of photocatalytic hydrodefluorination is applicable to trifluoromethylarenes, particularly those with electron-withdrawing groups that facilitate the initial electron transfer. nih.gov The presence of the electron-donating dimethylamino group in this compound presents an interesting case, as it would influence the reduction potential of the molecule. Further research would be needed to determine its reactivity and selectivity in such photocatalytic systems.
Photoinduced electron transfer (PET) is a fundamental process in many areas of chemistry, including photocatalysis and solar energy conversion. nih.govacs.org Donor-acceptor molecules are central to the study and application of PET. Upon absorption of light, an electron is transferred from the donor moiety to the acceptor moiety, creating a charge-separated state. researchgate.net
The structure of this compound is ideally suited for efficient intramolecular PET. The dimethylamino group serves as the electron donor, while the benzonitrile core, further activated by the trifluoromethyl group, acts as the electron acceptor. The efficiency and dynamics of this PET process would be influenced by the solvent environment and could be harnessed in various photocatalytic applications. For example, the charge-separated state could be used to drive redox reactions, making the molecule a potential photosensitizer.
Nonlinear Optical (NLO) Materials Development
Nonlinear optical (NLO) materials are essential for a range of technologies, including optical communications, data storage, and frequency conversion. The primary requirement for a molecule to exhibit second-order NLO properties is a non-centrosymmetric structure and a large first hyperpolarizability (β). Donor-π-acceptor (D-π-A) molecules are a well-established class of organic NLO chromophores. ipme.ru
The molecular structure of this compound fits the D-π-A design paradigm. The dimethylamino group is a strong electron donor, the benzene (B151609) ring acts as the π-conjugated bridge, and the nitrile and trifluoromethyl groups are potent electron acceptors. This arrangement leads to a significant difference between the ground-state and excited-state dipole moments, which is a key contributor to a large first hyperpolarizability.
The introduction of a trifluoromethyl group is a known strategy in the design of NLO materials to enhance the acceptor strength and to influence the intermolecular packing in the solid state, which is crucial for achieving a non-centrosymmetric crystal structure required for second-harmonic generation (SHG). doi.org While the specific NLO properties of this compound have not been reported, its molecular structure strongly suggests its potential as a promising candidate for the development of new NLO materials. ipme.runih.gov
Table 4: Predicted NLO Properties of this compound
| NLO Property | Expected Performance | Structural Basis |
|---|---|---|
| First Hyperpolarizability (β) | High | Strong D-π-A character with potent donor and acceptor groups. |
| Second-Harmonic Generation (SHG) | Potentially high in a non-centrosymmetric crystal | Molecular asymmetry and the influence of the trifluoromethyl group on crystal packing. |
| Application | Optical modulation, frequency conversion | Based on the anticipated large NLO response. |
Based on a comprehensive search of available scientific literature, there is currently no specific research detailing the application of This compound in the field of sensing or as an optical chemosensor.
While the broader class of benzonitrile derivatives and other fluorinated organic compounds are subjects of interest in material science and optoelectronics for their unique photophysical properties, specific studies focusing on the sensing capabilities of this compound have not been identified in the public domain. Research in the area of optical chemosensors often involves molecules with specific functionalities that allow for selective interaction with analytes, leading to a measurable change in optical properties such as fluorescence or absorbance. However, no such applications have been documented for this particular compound.
Therefore, the section on "Sensing Applications (e.g., Optical Chemosensors)" cannot be completed at this time due to the absence of relevant research findings and data.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(dimethylamino)-5-(trifluoromethyl)benzonitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging intermediates such as brominated benzonitrile derivatives (e.g., 2-bromo-5-(trifluoromethyl)benzonitrile) . Optimization involves using catalysts like Pd₂(dba)₃ with Xantphos as a ligand, Cs₂CO₃ as a base, and solvents like 1,4-dioxane at elevated temperatures (80–100°C). Yields are improved by controlled stoichiometry (1:1.2 molar ratio of aryl halide to amine) and inert atmosphere conditions .
Q. How should researchers purify this compound, and what analytical techniques confirm its structural integrity?
- Methodological Answer : Post-synthesis purification typically employs column chromatography (SiO₂, gradient elution with EtOAc/cyclohexane) or Prep-HPLC for high-purity isolation . Structural confirmation requires a combination of ¹H-NMR (to verify dimethylamino proton signals at δ ~2.8–3.2 ppm and trifluoromethyl groups as singlets), LC-MS (for molecular ion peaks), and IR spectroscopy (to confirm nitrile stretches at ~2200 cm⁻¹) .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Methodological Answer : The compound should be stored in airtight, light-protected containers at room temperature in a dry environment. Stability tests indicate sensitivity to prolonged exposure to moisture, necessitating desiccants like silica gel. Periodic NMR analysis is recommended to monitor degradation, particularly hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data for intermediates during multi-step syntheses involving this compound?
- Methodological Answer : Discrepancies in NMR or LC-MS data often arise from residual solvents, unreacted starting materials, or diastereomeric byproducts. Orthogonal techniques such as 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) are critical for unambiguous assignment. For example, distinguishing between regioisomers requires NOESY correlations to confirm substituent positions .
Q. What strategies are effective for incorporating this compound into complex pharmacophores for drug discovery?
- Methodological Answer : The dimethylamino and trifluoromethyl groups enhance bioavailability and metabolic stability, making the compound a key intermediate in kinase inhibitors or PET tracers. Modular approaches include Suzuki-Miyaura coupling with boronate esters (e.g., 4-fluoro-2-(dioxaborolanyl)-5-(trifluoromethyl)benzonitrile) or nucleophilic aromatic substitution with heterocyclic amines . Reaction conditions must balance steric hindrance from the trifluoromethyl group with electronic effects of the nitrile .
Q. How can researchers mitigate challenges in scaling up syntheses of this compound while maintaining enantiomeric purity?
- Methodological Answer : Scale-up requires transitioning from batch to flow chemistry to control exothermic reactions (e.g., amination steps). Chiral resolution can be achieved using immobilized enzymes (e.g., lipases) or chiral stationary phases in HPLC. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progression and byproduct formation .
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing effect of the trifluoromethyl group deactivates the aromatic ring, necessitating electron-rich catalysts (e.g., Pd-PtBu₃ systems) for C–N bond formation. Computational studies (DFT) reveal that the meta-directing nature of the trifluoromethyl group influences regioselectivity, requiring careful optimization of ligand electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
